Structural Differentiation: C-3 Methoxy Substitution versus Furanodienone (No Methoxy) and C-2 Methoxy Isomer
The target compound (Compound 4) contains a C-3 methoxy group on the germacrane framework with defined (6R,7S,8E) stereochemistry, distinguishing it from: (i) furanodienone (Compound 2), which lacks any methoxy substitution (C15H18O2, MW 230.31) [1]; and (ii) (1(10)E,2R*,4R*)-2-methoxy-8,12-epoxygermacra-1(10),7,11-trien-6-one (Compound 5), a C-2 methoxy positional isomer (C16H22O3, MW 262.34) with Δ1(10)E, Δ7, Δ11-trien-6-one unsaturation pattern [2].
| Evidence Dimension | Molecular Formula, Molecular Weight, and Substitution Pattern |
|---|---|
| Target Compound Data | C16H20O3, MW 260.33, C-3 methoxy, (6R,7S,8E) stereochemistry, Δ1E, Δ7, Δ10(15), Δ11 tetraene system |
| Comparator Or Baseline | Furanodienone: C15H18O2, MW 230.31, no methoxy, Δ1(10)E, Δ4E, Δ7, Δ11 tetraene; C-2 methoxy isomer: C16H22O3, MW 262.34, C-2 methoxy, Δ1(10)E, Δ7, Δ11 triene |
| Quantified Difference | MW difference: +30 Da vs. furanodienone; -2 Da vs. C-2 methoxy isomer; methoxy position: C-3 vs. none (furanodienone) or C-2 (isomer) |
| Conditions | Structural elucidation by 1H NMR, 13C NMR, and GC-MS analysis of Commiphora sphaerocarpa resin isolates |
Why This Matters
These structural distinctions are not trivial—positional isomerism and unsaturation differences can profoundly alter molecular recognition, metabolic stability, and target engagement, making the target compound an essential reference standard for SAR studies of the 8,12-epoxygermacra series.
- [1] Dekebo A, Dagne E, Sterner O. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh. Fitoterapia. 2002;73(1):48-55. View Source
- [2] Dekebo A, Dagne E, Hansen LK, et al. Crystal structures of two furanosesquiterpenes from Commiphora sphaerocarpa. Tetrahedron Letters. 2000;41(51):9875-9878. View Source
